TLR7 agonist T7

Overview

Description

TLR7 agonist T7, also known as 1V209, is an agonist of Toll-like receptor 7 (TLR7) with anti-tumor effects . It can be used as a vaccine adjuvant and enhances antigen-specific humoral and cellular immune responses . It can be conjugated with various polysaccharides to improve its water solubility, enhance its efficacy, and maintain low toxicity .

Synthesis Analysis

The synthesis of TLR7 agonist T7 involves retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon employing triazolyl click chemistry . The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TLR7 agonist T7 primarily correlate to the position of the substituent for aromatic groups and also to the chain length in alkyl substitutions .

Scientific Research Applications

Vaccine Adjuvants

- Application Summary : TLR7/8 agonists have found application as adjuvant candidates for inactivated viral antigens apart from various subunit and recombinant antigens, that are poorly immunogenic .

- Methods of Application : The small molecule TLR7/8 agonists activate specific innate immune cells, resulting in the modulation of humoral and T-cell mediated immunity .

- Results or Outcomes : The activation of these immune cells enhances the efficacy of vaccines, especially those that are poorly immunogenic .

Cancer Immunotherapy

- Application Summary : TLR7/8 can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors .

- Methods of Application : TLR agonists can activate T cell-mediated antitumor responses with both innate and adaptive immune responses to improve tumor therapy .

- Results or Outcomes : TLR7/8 agonists lead to the induction of certain cytokines and chemokines that can be applied to the treatment of some diseases .

Melanoma Treatment

- Application Summary : TLR7 agonists have been used in the treatment of melanoma .

- Methods of Application : The TLR7 agonist IMQ improves T and NK cell function during BRAF-targeted therapy . The topical application of TLR7 agonist IMQ in combination with other drugs, such as ipilimumab, has been reported .

- Results or Outcomes : Successful results have been reported with the use of TLR7 agonist IMQ in patients with malignant melanoma .

Synthesis of Novel TLR7 Agonistic Triazole Tethered Imidazoquinolines

- Application Summary : A new class of imidazoquinolines has been synthesized, retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon .

- Methods of Application : The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .

- Results or Outcomes : These analogues were able to target the TLR7 receptors and also had a pro-inflammatory immune response .

Vaccine Adjuvant for Influenza and SARS-CoV-2

- Application Summary : TLR7 agonists have been used as adjuvants for multiple vaccine platforms including influenza and SARS-CoV-2 .

- Methods of Application : The TLR7 agonist is used to induce early cross-reactivity for influenza subtypes and SARS-CoV-2 variants .

- Results or Outcomes : The innovative synthesis method allows large-scale, consistent production .

Hepatitis B Treatment

- Application Summary : TLR7 agonists have been used in the development of immunotherapy strategies targeting patients with chronic hepatitis B .

- Methods of Application : The TLR7 agonist is used to activate antigen presenting cells (APCs), which in turn activate both innate and adaptive immune responses .

- Results or Outcomes : The activation of these immune responses has shown promise in the treatment of chronic hepatitis B .

Synthesis of New Efficacious Imidazoquinoline Based Adjuvants

- Application Summary : A new class of imidazoquinolines has been synthesized, which are potential adjuvant candidates for the development of new efficacious vaccines .

- Methods of Application : These molecules were synthesized using triazolyl click chemistry and their target specificity was determined using HEK TLR7/8 transfected cell lines .

- Results or Outcomes : These analogues were able to target the TLR7 receptors and also had a pro-inflammatory immune response .

Anti-tumor Activity

- Application Summary : TLR7 agonists have shown potential benefits in oncotherapy, including inhibition of cell proliferation, triggering of apoptosis, and suppression of metastasis .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

Future Directions

The development of TLR7 agonist T7 delivery systems and co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, can yield impressive anti-cancer effects . These advances provide promising future directions for the use of TLR7 agonist T7 in cancer immunotherapy .

properties

IUPAC Name |

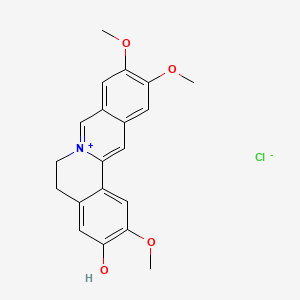

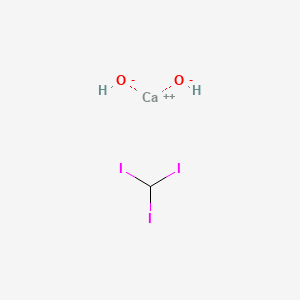

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATISKRYGYNSRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TLR7 agonist T7 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)